4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted triazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- N-(4-(Benzyloxy)-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Uniqueness
Compared to similar compounds, 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
478257-32-8 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-13-7-5-6-12(10-13)11-18-21-16(19-20-17(21)24)14-8-3-4-9-15(14)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
CMLNSBDSJVAKCI-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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